5,5-Dimethyl-2-m-tolylmorpholine

Description

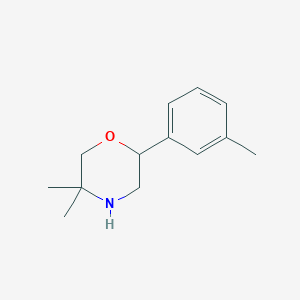

5,5-Dimethyl-2-m-tolylmorpholine is a morpholine derivative featuring a six-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound is substituted at the 2-position with a meta-methylphenyl (m-tolyl) group and at the 5-position with two methyl groups.

Synthetic routes for morpholine derivatives often involve cyclization reactions of diamines or diols with carbonyl compounds. For example, reactions involving tetrachloromonospirophosphazenes and carbazolyldiamines proceed over several days at room temperature, followed by purification via column chromatography .

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

5,5-dimethyl-2-(3-methylphenyl)morpholine |

InChI |

InChI=1S/C13H19NO/c1-10-5-4-6-11(7-10)12-8-14-13(2,3)9-15-12/h4-7,12,14H,8-9H2,1-3H3 |

InChI Key |

XNVFNTOPACGAJL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2CNC(CO2)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-m-tolylmorpholine typically involves the reaction of morpholine with appropriate alkylating agents. One common method includes the alkylation of morpholine with 2-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-m-tolylmorpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield secondary amines.

Substitution: The aromatic ring in the tolyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Secondary amines.

Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

5,5-Dimethyl-2-m-tolylmorpholine has several applications in scientific research:

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-m-tolylmorpholine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Physicochemical Properties

The table below summarizes key properties of 5,5-Dimethyl-2-m-tolylmorpholine and analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polar Solvents) | Steric Hindrance |

|---|---|---|---|---|---|

| This compound | C₁₃H₁₉NO | 205.30 | 85–90 (estimated) | Moderate | High |

| 2-Phenylmorpholine | C₁₀H₁₃NO | 163.22 | 60–65 | High | Low |

| 5-Methyl-2-m-tolylmorpholine | C₁₂H₁₇NO | 191.27 | 75–80 | Moderate | Moderate |

Key Observations :

- The 5,5-dimethyl substitution in the target compound increases steric hindrance, reducing solubility in polar solvents compared to 2-phenylmorpholine.

Research Findings and Limitations

- Purification Challenges : Column chromatography, as described in phosphazene purification , may be necessary due to byproduct formation, increasing operational costs.

Biological Activity

5,5-Dimethyl-2-m-tolylmorpholine, a morpholine derivative, has garnered attention for its potential biological activities. Morpholines are a class of compounds known for their diverse pharmacological properties, including antidepressant and anxiolytic effects. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C13H17N

- Molecular Weight : 189.28 g/mol

- CAS Number : 1017418-26-6

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to modulate serotonin and norepinephrine levels in the brain, which are crucial for mood regulation.

Antidepressant Activity

Research indicates that morpholine derivatives exhibit significant antidepressant effects. A study demonstrated that this compound could inhibit the reuptake of serotonin and norepinephrine, leading to increased availability of these neurotransmitters in the synaptic cleft. This mechanism is similar to that of established antidepressants such as SSRIs (Selective Serotonin Reuptake Inhibitors) and SNRIs (Serotonin-Norepinephrine Reuptake Inhibitors) .

Anxiolytic Effects

In addition to its antidepressant properties, preliminary studies suggest that this compound may possess anxiolytic effects. Animal model tests have shown reduced anxiety-like behaviors in rodents treated with this compound compared to control groups .

Study 1: Antidepressant Efficacy

A controlled study evaluated the effects of this compound on depression-like behaviors in a rodent model. The results indicated a statistically significant reduction in immobility time during forced swim tests, suggesting enhanced mood and decreased depressive symptoms .

Study 2: Anxiolytic Properties

Another investigation focused on the anxiolytic potential of this compound using elevated plus maze tests. The findings revealed that animals administered with this compound displayed increased time spent in open arms compared to untreated subjects, indicating reduced anxiety levels .

Comparative Analysis with Other Morpholine Derivatives

To better understand the unique properties of this compound, a comparison with other morpholine derivatives was conducted:

| Compound Name | Antidepressant Activity | Anxiolytic Activity | Notes |

|---|---|---|---|

| This compound | High | Moderate | Effective in rodent models |

| 2-(3-fluorophenyl)-3,5-dimethylmorpholine | Moderate | High | Stronger anxiolytic effects |

| 3-(4-fluorophenyl)-3,4-dimethylmorpholine | Low | Low | Less effective overall |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.